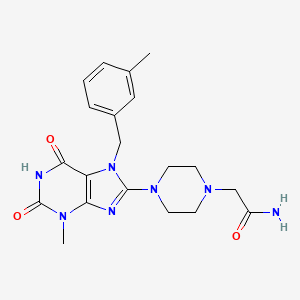

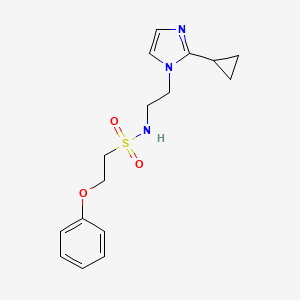

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamides are a class of compounds that contain a benzamide moiety, which is a benzene ring attached to an amide group . They are widely used in the pharmaceutical industry and can be found in a variety of drugs .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of a benzamide derivative can be determined using techniques such as X-ray crystallography . The crystal structure can provide information about the molecule’s conformation and the interactions between molecules in the crystal .Chemical Reactions Analysis

The chemical reactions involving benzamides can be complex and depend on the specific substituents on the benzene ring . For example, benzamides can undergo selective acylation reactions .Scientific Research Applications

Synthesis and Molecular Structure

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide and related compounds are often synthesized through multi-step chemical processes that involve the manipulation of functional groups to achieve the desired molecular structure. For instance, the synthesis of Gefitinib, a related compound, involves a transfer hydrogenation catalyzed by Pd/C, followed by a series of reactions including condensation with DMF and phosphoric chloride, leading to complex molecules with specific pharmacological activities (Bo Jin et al., 2005). Similarly, biodegradable polyesteramides with pendant functional groups can be synthesized from morpholine-2,5-dione derivatives, showcasing the versatility of morpholine-based compounds in material science (P. J. I. Veld et al., 1992).

Antimicrobial and Antifungal Applications

N-(Morpholinothiocarbonyl) benzamide and its Co(III) complexes have been studied for their antifungal activity, demonstrating the potential of morpholine-based benzamides in combating plant diseases caused by pathogens like Botrytis cinerea and Verticillium dahliae (Zhou Weiqun et al., 2005). This suggests the compound's utility in agricultural sciences and its potential role in developing new antifungal agents.

Potential in Cancer Research

Research on compounds similar to this compound has shown distinct effective inhibition on the proliferation of cancer cell lines, highlighting the potential for these compounds in cancer research and therapy. For example, the synthesis and biological activity study of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide indicate its capability to inhibit cancer cell proliferation, pointing towards potential applications in the development of new anticancer drugs (Jiu-Fu Lu et al., 2017).

Materials Science and Corrosion Inhibition

Benzamide derivatives, including those with morpholine and methoxy groups, have been evaluated for their corrosion inhibition properties on metals, suggesting applications in materials science and engineering. The study of N-phenyl-benzamides on the acidic corrosion of mild steel demonstrates how the molecular structure of these compounds influences their effectiveness as corrosion inhibitors, which can be crucial for developing new materials with enhanced resistance to degradation (Ankush Mishra et al., 2018).

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N2O3/c1-28-18-7-5-15(6-8-18)19(26-9-11-29-12-10-26)14-25-20(27)16-3-2-4-17(13-16)21(22,23)24/h2-8,13,19H,9-12,14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTXUDUFVZAZOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2613517.png)

![4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2613520.png)

![6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2613523.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone](/img/structure/B2613524.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2613525.png)

![(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2613526.png)